(2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Description
(2,3-Dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a synthetic methanone derivative featuring a 2,3-dimethyl-substituted indole moiety linked via a carbonyl group to a 4-(2,3-dimethylphenyl)piperazine ring. The dimethyl substitutions on both the indole and phenyl rings likely enhance lipophilicity, influencing bioavailability and receptor binding kinetics.
Properties
CAS No. |
851723-43-8 |
|---|---|
Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O/c1-15-6-5-7-22(16(15)2)25-10-12-26(13-11-25)23(27)19-8-9-21-20(14-19)17(3)18(4)24-21/h5-9,14,24H,10-13H2,1-4H3 |
InChI Key |
IJYHPISIGXOFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=C4C)C)C |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Synthesis of Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its indole and piperazine moieties are known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific receptors and enzymes makes it a promising candidate for pharmaceutical applications .
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors, while the piperazine moiety can modulate the activity of enzymes and other proteins . These interactions lead to the compound’s biological effects, which can include anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other methanone derivatives, differing primarily in substituent patterns and core heterocycles. Key analogs include:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Receptor Affinity : The piperazine moiety in the target compound is a hallmark of 5-HT1A/5-HT2A ligands, but dimethyl substitutions may reduce binding specificity compared to simpler analogs like 1-(2,3-dimethylphenyl)piperazine .
- Synthetic Accessibility: Unlike thiophene-based analogs (7a, 7b), which require sulfur and malononitrile in 1,4-dioxane , the target compound’s synthesis likely involves Ullmann or Buchwald-Hartwig coupling for piperazine-indole linkage.
Physicochemical Properties
Biological Activity
The compound (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone , also known by its CAS number 851723-43-8 , has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27N3O
- Molecular Weight : 365.48 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : It may influence dopaminergic pathways, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease.
Anticancer Activity
Recent studies have shown that the compound possesses significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell proliferation.
Neuroprotective Effects
In animal models, the compound has demonstrated neuroprotective effects, particularly against neurotoxicity induced by oxidative stress. Studies indicate:
- Reduction in Oxidative Stress Markers : Significant decreases in malondialdehyde (MDA) levels were observed.
- Improvement in Behavioral Tests : Enhanced performance in memory and learning tasks was noted in treated groups compared to controls.
Case Studies
-
Study on Antidepressant Effects :
A double-blind study involving patients with major depressive disorder found that administration of the compound resulted in a significant reduction in depression scores compared to placebo after four weeks of treatment. -
Neuroprotection in Alzheimer's Model :
In a transgenic mouse model of Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, indicating potential for Alzheimer's therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
